Indium(III) acetate hydrate

Thin-Film Photovoltaics Spray Pyrolysis CuInSe2

Indium(III) acetate hydrate offers a balanced reactivity profile unmatched by halide precursors: clean thermolysis to volatile acetic acid byproducts eliminates corrosive HCl and Cl⁻ doping, preserving film quality and protecting stainless steel equipment. As the precursor of choice for aqueous sol-gel and hydrothermal In₂O₃ deposition, it yields high-surface-area morphologies ideal for gas sensors and catalytic electrodes. The 99.99% trace metals purity is critical for InP quantum dot synthesis—ppm-level Fe/Cu/Zn impurities quench photoluminescence quantum yield and cause batch irreproducibility. For cleaner decomposition, wider aqueous processing, and superior device performance, choose the acetate route.

Molecular Formula C6H11InO7
Molecular Weight 309.97 g/mol
CAS No. 304671-64-5
Cat. No. B3041493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(III) acetate hydrate
CAS304671-64-5
Molecular FormulaC6H11InO7
Molecular Weight309.97 g/mol
Structural Identifiers
SMILESCC(=O)O[In](OC(=O)C)OC(=O)C.O
InChIInChI=1S/3C2H4O2.In.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3
InChIKeySQICIVBFTIHIQQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(III) Acetate Hydrate (CAS 304671-64-5): Soluble Indium Precursor for Thin-Film and Catalytic Applications


Indium(III) acetate hydrate (In(OAc)₃·xH₂O, anhydrous MW 291.95) is a Group 13 post-transition metal carboxylate salt [1]. It exists as a white crystalline, moderately water-soluble solid that decomposes to indium oxide upon heating at 270 °C [2]. Commercially, it is supplied as a hydrate with a variable but specified degree of hydration (typically ≤5), rendering it highly amenable to aqueous processing routes in materials synthesis . Unlike indium halide salts, which are strongly Lewis acidic and often air-sensitive, indium(III) acetate offers a balanced reactivity profile with both solubility in water and mineral acids [2], and sufficient thermal lability to serve as a molecular precursor to indium oxide or sulfide semiconductors .

Why Indium(III) Acetate Hydrate Cannot Be Arbitrarily Replaced by Other Indium Salts in Thin-Film Synthesis


In thin-film deposition (e.g., spray pyrolysis, sol-gel, ALD/CVD), substituting one indium salt precursor for another is not trivial; the counterion dictates decomposition kinetics, nucleation density, and resulting film morphology [1]. The acetate ligand, upon thermolysis, volatilizes cleanly as acetic acid/acetate byproducts, whereas halides (Cl⁻) introduce corrosive, doping heteroatoms that can degrade device performance and require higher annealing temperatures for complete removal [1]. Furthermore, comparative studies of CuInSe₂ (CISe) thin films demonstrate that the choice between indium chloride, nitrate, and acetate yields markedly different grain sizes, surface roughness, and space-charge region widths, directly impacting photovoltaic efficiency [1]. Therefore, procurement decisions must align the precursor‘s decomposition pathway and byproduct profile with the intended film quality and processing window.

Quantitative Evidence Guide: Distinguishing Performance Metrics for Indium(III) Acetate Hydrate Procurement


Film Morphology Control: Comparative Grain Size Analysis in Spray-Pyrolyzed CuInSe₂ Films

In a direct head-to-head comparison using aqueous spray pyrolysis and post-selenization to fabricate CuInSe₂ absorber layers, the indium precursor salt profoundly influenced final film morphology. Indium(III) chloride precursor yielded a highly compact film with large grains in the range of 500–1000 nm [1]. In contrast, films prepared from indium(III) acetate precursor under identical conditions resulted in rough surfaces characterized by very small grain size [1]. This demonstrates that indium acetate is not the precursor of choice for applications demanding large-grain, high-mobility polycrystalline films, but it is specifically relevant when fine-grained or porous morphologies are targeted, such as in sensing or catalytic layers.

Thin-Film Photovoltaics Spray Pyrolysis CuInSe2

Purity Specification Benchmarking: 99.99% Trace Metals Basis as a Differentiator for Electronic-Grade Procurement

Commercially available indium(III) acetate hydrate is routinely supplied at a purity level of 99.99% trace metals basis, as specified by major chemical suppliers . This specification indicates that the total concentration of all metallic impurities (excluding indium) is ≤100 ppm. By comparison, lower-grade or generic indium salts (e.g., technical-grade indium chloride or nitrate) may be supplied at 99% or 99.9% purity, introducing orders-of-magnitude higher metallic contamination that can degrade the electronic and optical properties of semiconductor thin films or quantum dots. The 99.99% specification is critical for achieving reproducible device performance in transistors, transparent conductors, and photovoltaic absorbers.

Precursor Purity Trace Metals Analysis Electronic Materials

Aqueous Process Compatibility: Water Solubility Profile Versus Halide and Nitrate Precursors

Indium(III) acetate hydrate exhibits a distinctive solubility profile: it is freely soluble in mineral acids and acetic acid, and moderately soluble in water [1]. In contrast, common comparator salts like indium(III) chloride (InCl₃) and indium(III) nitrate (In(NO₃)₃) are highly water-soluble. This difference is not merely academic: the moderate water solubility of the acetate enables controlled hydrolysis and condensation kinetics in sol-gel and hydrothermal synthesis, preventing rapid, uncontrolled precipitation that can occur with highly soluble halides. Additionally, the absence of corrosive halide ions eliminates the risk of chloride-induced corrosion of stainless steel reactor components and substrate degradation during annealing . This makes the acetate the preferred precursor for aqueous-based routes to indium oxide, indium sulfide, and indium phosphide quantum dots where halide contamination is unacceptable .

Aqueous Synthesis Sol-Gel Processing Hydrothermal Methods

Thermal Decomposition Behavior: Low Decomposition Onset for Clean Oxide Formation

The thermal decomposition of indium(III) acetate hydrate proceeds cleanly to indium oxide (In₂O₃) with decomposition onset observed at approximately 270 °C . This relatively low decomposition temperature is advantageous compared to other common precursors such as indium(III) acetylacetonate (In(acac)₃), which typically requires temperatures exceeding 300 °C for complete ligand removal. The lower thermal budget for acetate decomposition enables integration with temperature-sensitive substrates (e.g., flexible polymers) and reduces energy consumption in thermal processing steps. Furthermore, thermogravimetric analysis (TGA) confirms that the acetate ligand volatilizes without leaving carbonaceous residues when processed under oxidizing atmospheres, a critical requirement for obtaining stoichiometric, high-mobility In₂O₃ films.

Thermal Analysis Metal Oxide Thin Films Indium Oxide Precursors

Lewis Acidity and Catalytic Differentiation: Activity in Radical Addition Reactions

Indium(III) acetate has been demonstrated to catalyze the intermolecular radical addition of organic iodides to electron-deficient alkenes, a transformation where stronger Lewis acids like indium(III) triflate (In(OTf)₃) may promote undesired side reactions or require strictly anhydrous conditions . The moderate Lewis acidity of indium acetate, combined with its tolerance to coordinating atoms present in organic substrates [1], enables catalytic activity under mild conditions without the need for rigorously dry solvents or glovebox handling. While direct quantitative turnover frequency (TOF) comparisons between In(OAc)₃ and In(OTf)₃ are not available in the open literature, class-level inference suggests that the acetate‘s attenuated acidity provides superior functional group compatibility and substrate scope for radical-based C–C bond formations compared to more electrophilic indium halides or triflates.

Lewis Acid Catalysis Radical Addition Organic Synthesis

Optimal Procurement Scenarios: Where Indium(III) Acetate Hydrate Delivers Verifiable Advantage


Aqueous Sol-Gel and Hydrothermal Synthesis of Indium Oxide Thin Films

Indium(III) acetate hydrate is the precursor of choice for aqueous sol-gel and hydrothermal deposition of In₂O₃ films. Its moderate water solubility enables controlled hydrolysis, while the non-corrosive acetate byproduct protects stainless steel autoclaves and substrates [1]. This contrasts with indium chloride, which releases corrosive HCl and can incorporate residual Cl⁻ into the oxide lattice, degrading electronic performance [2].

Synthesis of High-Purity Indium Phosphide (InP) Quantum Dots

The 99.99% trace metals purity specification is essential for synthesizing InP quantum dots, where even ppm-level metallic impurities (e.g., Fe, Cu, Zn) act as non-radiative recombination centers, quenching photoluminescence quantum yield. Lower-purity indium salts (e.g., 99% InCl₃) introduce variable impurity profiles that lead to batch-to-batch irreproducibility in optoelectronic device fabrication [1].

Spray Pyrolysis Deposition of Fine-Grained Semiconductor Layers

In contrast to indium chloride, which produces large-grained, highly crystalline films, indium acetate yields rough surfaces with small grain sizes under identical spray pyrolysis conditions [1]. This morphology is advantageous for applications requiring high specific surface area, such as gas sensors, catalytic electrodes, or buffer layers where subsequent epitaxial growth is not required.

Mild Lewis Acid Catalysis in Radical Addition Reactions

For synthetic organic chemists performing intermolecular radical additions of organic iodides to electron-deficient alkenes, indium acetate offers a practical, bench-stable catalyst that operates without stringent exclusion of moisture [1]. It provides a functional alternative to stronger Lewis acids like indium triflate, which may promote side reactions or require rigorously anhydrous conditions [1].

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